molecular formula C5H6N2OS B13857503 Methyl 1,3-thiazole-4-carboximidate

Methyl 1,3-thiazole-4-carboximidate

Cat. No.: B13857503
M. Wt: 142.18 g/mol
InChI Key: ANZWWGDXKYZKSU-UHFFFAOYSA-N
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Description

Methyl 1,3-thiazole-4-carboximidate is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-thiazole-4-carboximidate typically involves the reaction of thioamides with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Thioamide+Methyl chloroformateMethyl 1,3-thiazole-4-carboximidate+HCl\text{Thioamide} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Thioamide+Methyl chloroformate→Methyl 1,3-thiazole-4-carboximidate+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-thiazole-4-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,3-thiazole-4-carboximidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1,3-thiazole-4-carboximidate involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it can inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-thiazole-4-carboximidate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

methyl 1,3-thiazole-4-carboximidate

InChI

InChI=1S/C5H6N2OS/c1-8-5(6)4-2-9-3-7-4/h2-3,6H,1H3

InChI Key

ANZWWGDXKYZKSU-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CSC=N1

Origin of Product

United States

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